molecular formula C16H16N2O3S B1229990 N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Cat. No. B1229990
M. Wt: 316.4 g/mol
InChI Key: IRRZNGIKUYWLLJ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.

Scientific Research Applications

Anti-Cancer Activity

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide derivatives have shown promising results as tubulin polymerization inhibitors with anti-cancer activity. A study by Ma and Gong (2022) highlighted the synthesis of novel quinoline sulfonamide derivatives and their effectiveness against tumor cell lines, notably inhibiting the proliferation of HeLa cells (Ma & Gong, 2022).

Antibacterial Activities

S. Abdel‐Hafez (2010) synthesized novel selenium-containing sulfa drugs, including derivatives of N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, demonstrating strong bactericidal effects against various organisms (Abdel‐Hafez, 2010).

Chemical Synthesis and Properties

The quinolone ring system, including structures like N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, is a critical component in various synthetic compounds with diverse applications. Grohe (1998) provided insights into the methods of synthesizing the quinolone ring system, highlighting its broad applicability in chemistry (Grohe, 1998).

Interaction Studies and Molecular Properties

Research by Raphael et al. (2015) explored the interactions and properties of quinoxaline derivatives, closely related to N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, examining their effects on temperature and concentration (Raphael, Bahadur, & Ebenso, 2015).

Synthesis and Caspase-3 Inhibitory Activity

Kravchenko et al. (2005) described the synthesis of novel sulfonyl dihydroquinolines, similar in structure to N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, and their role as potent inhibitors of caspase-3, indicating potential therapeutic applications (Kravchenko et al., 2005).

Glycine-Site NMDA and AMPA Antagonists

Hays et al. (1993) synthesized derivatives of dihydroquinoline, akin to N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, with properties as antagonists at the glycine-site of NMDA and AMPA receptors, suggesting neurological applications (Hays, Boxer, Taylor, Vartanian, Robichaud, & Nielsen, 1993).

properties

Product Name

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C16H16N2O3S/c1-11-4-2-3-5-14(11)18-22(20,21)13-7-8-15-12(10-13)6-9-16(19)17-15/h2-5,7-8,10,18H,6,9H2,1H3,(H,17,19)

InChI Key

IRRZNGIKUYWLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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